molecular formula C12H14ClFN2O2 B6361084 6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl CAS No. 1134819-90-1

6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl

Katalognummer B6361084
CAS-Nummer: 1134819-90-1
Molekulargewicht: 272.70 g/mol
InChI-Schlüssel: GFCBVHIRPGZOQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl, also known as 6-F-PBO, is a synthetic small molecule that has been studied for its potential applications in a variety of scientific research areas. 6-F-PBO is a derivative of the benzoxazole scaffold and is composed of a piperidine moiety, a fluoro group, and a benzoxazole moiety. 6-F-PBO is a highly potent and selective inhibitor of the enzyme c-Jun N-terminal kinase (JNK). 6-F-PBO has been studied for its potential applications in cancer, inflammation, and neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl has been studied for its potential applications in a variety of scientific research areas. This compound has been studied for its potential applications in cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. This compound has been shown to reduce the aggregation of amyloid-β peptides in vitro and to reduce the formation of amyloid plaques in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl in lab experiments is its high potency and selectivity for the enzyme JNK. This compound has been shown to be a highly potent and selective inhibitor of JNK, which makes it an ideal tool for studying the role of JNK in various biological processes. However, one of the main limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.

Zukünftige Richtungen

The potential applications of 6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl are still being explored. Some of the potential future directions for this compound research include:
1. Investigating the potential of this compound as an anti-cancer agent.
2. Exploring the potential of this compound as an anti-inflammatory agent.
3. Investigating the potential of this compound as a neuroprotective agent.
4. Examining the potential of this compound as an inhibitor of other enzymes.
5. Investigating the potential of this compound as a therapeutic agent for other diseases.
6. Developing new synthesis methods for this compound.
7. Developing new formulations of this compound for improved solubility and bioavailability.
8. Investigating the potential of this compound as an imaging agent.
9. Investigating the potential of this compound as an enzyme-targeted drug delivery system.
10. Exploring the potential of this compound as a biomarker for disease diagnosis.

Synthesemethoden

6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl can be synthesized using a variety of methods. The most commonly used synthesis methods for this compound include the Suzuki coupling reaction, the Buchwald-Hartwig amination reaction, and the Stille reaction. In the Suzuki coupling reaction, this compound is synthesized by coupling a piperidine moiety with a benzoxazole moiety in the presence of a palladium catalyst. In the Buchwald-Hartwig amination reaction, this compound is synthesized by aminating a piperidine moiety with a benzoxazole moiety in the presence of a palladium catalyst. In the Stille reaction, this compound is synthesized by coupling a piperidine moiety with a fluoro group in the presence of a palladium catalyst.

Eigenschaften

IUPAC Name

6-fluoro-3-piperidin-4-yl-1,3-benzoxazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2.ClH/c13-8-1-2-10-11(7-8)17-12(16)15(10)9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCBVHIRPGZOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=C(C=C(C=C3)F)OC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.